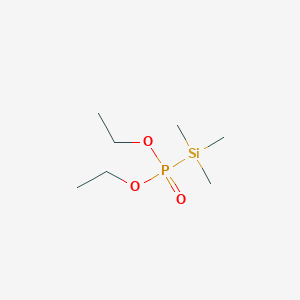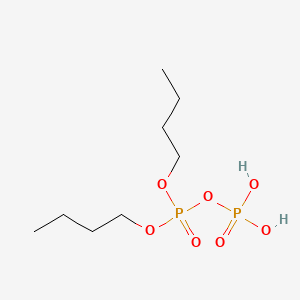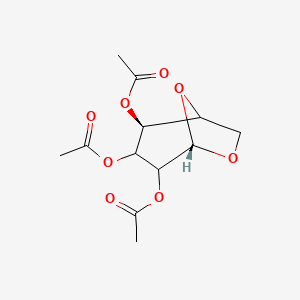
Tiropramide impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiropramide impurity A is a chemical compound that is often encountered as an impurity in the synthesis of tiropramide, an antispasmodic drug used to treat gastrointestinal disorders. The molecular formula of this compound is C₂₃H₁₉NO₅, and it has a molecular weight of 389.40 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide impurity A involves several steps, starting from the acylation of racemic tyrosine with benzoyl chloride to form N,O-dibenzoyl-tyrosine. This intermediate is then subjected to amide formation with dipropylamine using the mixed anhydride method. The phenolic ester is hydrolyzed with sodium hydroxide, followed by alkylation with chloroethyl diethylamine to produce tiropramide .
Industrial Production Methods
化学反応の分析
Types of Reactions
Tiropramide impurity A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Tiropramide impurity A is valuable in pharmaceutical research for several reasons:
Quality Control: It is used as a reference standard in quality control to ensure the purity of tiropramide.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is involved in stability studies to understand the degradation pathways of tiropramide.
Genotoxic Potential: Research on its genotoxic potential helps in assessing the safety of pharmaceutical products
作用機序
The mechanism of action of tiropramide impurity A is not well-studied. tiropramide itself acts by increasing cyclic adenosine monophosphate concentration in smooth muscle, possibly due to the inhibition of cyclic adenosine monophosphate catabolism. This leads to smooth muscle relaxation, which is beneficial in treating gastrointestinal disorders .
類似化合物との比較
Similar Compounds
Tiropramide Hydrochloride: The primary active ingredient in the drug formulation.
Tiropramide Impurity B: Another impurity found in the synthesis of tiropramide.
Tiropramide Impurity C: A related compound with similar properties.
Uniqueness
Tiropramide impurity A is unique due to its specific molecular structure and the role it plays in the synthesis and quality control of tiropramide. Its presence and concentration can significantly impact the efficacy and safety of the final pharmaceutical product .
特性
分子式 |
C12H16O8 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1 |
InChIキー |
BAKQMOSGYGQJOJ-CTWIGJCISA-N |
異性体SMILES |
CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)

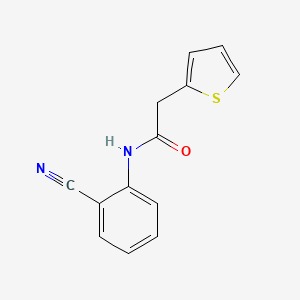
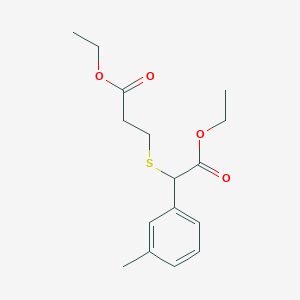
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
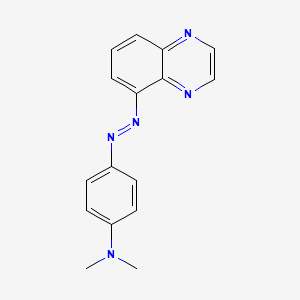
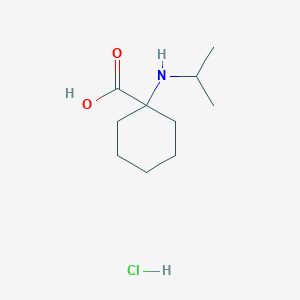
methanone](/img/structure/B13823684.png)

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
